molecular formula C27H44O7 B3029556 Rhapontisterone B CAS No. 698975-64-3

Rhapontisterone B

Cat. No. B3029556
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-RVRVBGOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhapontisterone B is a phytoecdysone isolated from the roots of Rhaponticum uniflorum, a plant species known for its medicinal properties. Phytoecdysones are a class of steroid hormones in plants that have various biological activities. Rhapontisterone B, along with other related compounds, has been studied for its potential health benefits and pharmacological effects .

Synthesis Analysis

While the provided papers do not detail the synthesis of Rhapontisterone B specifically, they do discuss the synthesis of related compounds. For instance, a folate receptor-targeted prodrug of rhaponticin, a precursor to Rhapontisterone B, was designed and synthesized using a hydrophilic peptide spacer linked to folic acid via a releasable disulfide linker . This approach aimed to improve the therapeutic effect of rhaponticin by enhancing its specificity and reducing toxicity .

Molecular Structure Analysis

The molecular structure of Rhapontisterone B has been determined primarily through physico-chemical properties and spectral analysis. It is characterized as 2β,3β,11α,14α,20ξ,22ξ-hexahydroxy-stigma-7,24(28)-dien-6-oxo-28,25-carbolactone . This complex structure contributes to its biological activity and its interaction with biological systems.

Chemical Reactions Analysis

The papers provided do not offer specific details on the chemical reactions involving Rhapontisterone B. However, the synthesis of related compounds suggests that regioselective methods and the use of linkers such as disulfide bonds are important for creating targeted prodrugs that can release the active compound under certain biological conditions, such as the presence of reducing agents in endosomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Rhapontisterone B are inferred from its molecular structure, which includes multiple hydroxyl groups that may contribute to its solubility and reactivity. The presence of these functional groups is likely to influence the compound's pharmacokinetics and its ability to interact with biological targets. The related compound rhaponticin has been shown to possess various biological activities, including anticancer and antioxidant effects, which may also be relevant to Rhapontisterone B .

Scientific Research Applications

Phytoecdysteroid Research

Rhapontisterone B is identified as a phytoecdysteroid, a group of compounds studied for various biological activities. Research on the roots of Rhaponticum uniflorum revealed the presence of rhapontisterone B, alongside other ecdysteroids like rhapontisterone and ecdysterone. These compounds are notable for their unique chemical structures and potential biological activities (Li et al., 2000). Similarly, another study isolated three phytoecdysteroids from Rhaponticum uniflorum, including rhapontisterone B, and elaborated on their structural characteristics using spectroscopic methods (Guo et al., 1991).

Safety And Hazards

Rhapontisterone B does not meet the criteria for classification as hazardous for transport . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Rhapontisterone B has been used as a control in studies investigating the effects of 20-hydroxyecdysone . This suggests potential future research directions in understanding the role of Rhapontisterone B in biological processes and its potential applications.

properties

IUPAC Name

(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFYOWSKOHCCO-RVRVBGOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhapontisterone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhapontisterone B
Reactant of Route 2
Rhapontisterone B
Reactant of Route 3
Rhapontisterone B
Reactant of Route 4
Rhapontisterone B
Reactant of Route 5
Rhapontisterone B
Reactant of Route 6
Rhapontisterone B

Citations

For This Compound
12
Citations
J Wu, L Gao, L Shang, G Wang, N Wei, T Chu, S Chen… - Fitoterapia, 2017 - Elsevier
Glutamate-induced excitotoxicity is a key pathological mechanism in many neurological disease states. Ecdysterones derived from Rhaponticum carthamoides (Willd.) Iljin (RCI) have …
Number of citations: 13 www.sciencedirect.com
YH Jeong, YC Oh, WK Cho, NH Yim, JY Ma - Mediators of …, 2016 - hindawi.com
… In Figure 7, we confirmed two main components (rhapontisterone B and pomolic acid) of RRE, consistent with previously published results [24, 25]. One study reported that pomolic acid …
Number of citations: 26 www.hindawi.com
YN Li, YB Liu, XQ Xie, JN Zhang… - Journal of Insect …, 2020 - academic.oup.com
… Rhapontisterone B is a 3a-hydroxyl and 5a-epimer analogue … Thus, rhapontisterone B is expected to be an inactive … investigated the effect of rhapontisterone B injection on trehalose …
Number of citations: 16 academic.oup.com
W Ying-Ying, LI Jia-Yuan, YAO Chang-Liang… - Chinese Journal of …, 2022 - Elsevier
Achyranthes bidentata Blume is widely used as a traditional Chinese medicine with the effects of nourishing the liver and kidneys and strengthening muscles and bones. In this work, a …
Number of citations: 3 www.sciencedirect.com
Z Xiao-Hang, AH Zhang, W Liang… - Chinese journal of …, 2016 - Elsevier
… product of paeonol, glucuronidated product of methylation of emodin, mudanpioside E, glucuronidated product of orientalol E, dehydroeburicoic acid, and rhapontisterone B (Figs. 9C …
Number of citations: 40 www.sciencedirect.com
RG Savchenko, NA Veskina, VN Odinokov… - Phytochemistry …, 2022 - Springer
Ecdysteroids are polyhydroxylated sterols, and are widespread in the plant and animal world. To date, over 520 ecdysteroids have been isolated from natural sources. The most …
Number of citations: 13 link.springer.com
X He, X Wang, J Fang, Y Chang, N Ning, H Guo… - Journal of …, 2017 - Elsevier
Ethnopharmacological relevance Achyranthes L. (Amaranthaceae), also known as Chaff Flower and Niuxi/牛膝, mainly includes two famous medicinal species namely A. bidentata and …
Number of citations: 98 www.sciencedirect.com
C Zou, G Liu, S Liu, S Liu, Q Song… - Pest management …, 2018 - Wiley Online Library
… Rhapontisterone B, ecdysterone 20,22-monoacetonide, ecdysterone 2,3:20,22-diacetonide, ponasterone A, ajugasterone C, and turkesterone were purchased from Chengdu Chroma-…
Number of citations: 19 onlinelibrary.wiley.com
L Yang, AJ Hou, ML Yan, XD Xing… - World Journal of …, 2019 - journals.lww.com
Radix achyranthis bidentatae (RAB), a member of the Amaranthaceae family, has been widely used in Traditional Chinese Medicine for 1000s of years. Increasing interest in RAB-…
Number of citations: 12 journals.lww.com
S Zhou, W Zhong, X Yu, W Li, D Zhao, Y Xiong, Y Ma… - 2023 - researchsquare.com
Background To investigate the potential mechanism of Bu Shen Zhuang Jin Decoction (BSZJD) in the treatment of anti-osteoporosis based on mass spectrometry analysis-network …
Number of citations: 2 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.